molecular formula C6H6N4 B014201 6-Methylpurine CAS No. 2004-03-7

6-Methylpurine

Cat. No. B014201
CAS RN: 2004-03-7
M. Wt: 134.14 g/mol
InChI Key: SYMHUEFSSMBHJA-UHFFFAOYSA-N
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Description

6-Methylpurine (MeP) is a toxic adenine analog. It is used as a bisubstrate inhibitor of enzymes that bind adenosyl moieties and may become phosphorylated to levels that inhibit RNA and protein synthesis .


Synthesis Analysis

A study presents a facile and high-yielding method for the synthesis of 6-methylpurine and related nucleosides, which are needed in cancer gene therapy studies .


Molecular Structure Analysis

The molecular formula of 6-Methylpurine is C6H6N4. Its molecular weight is 134.14 . A comparative study on FT-IR, conformational and electronic structure of 6-methylpurine has been conducted .


Chemical Reactions Analysis

6-Methylpurine is combustible. It can produce carbon oxides and nitrogen oxides (NOx) when involved in a fire . It also interacts with inosinic acid (IMP) in several reactions .


Physical And Chemical Properties Analysis

6-Methylpurine is a powder with a melting point of 237-238 °C (lit.). It is soluble in water at 50 mg/mL, clear to slightly hazy, colorless to faintly yellow . It has a density of 1.2769 (rough estimate) and a refractive index of 1.7000 (estimate) .

Scientific Research Applications

Resistance to 6-Methylpurine in Tetrahymena

6-Methylpurine (6mp) is a toxic analog of adenine that inhibits RNA and protein synthesis and interferes with adenine salvage mediated by adenine phosphoribosyltransferase (APRTase). In the ciliated protist Tetrahymena thermophila, resistance to 6mp was found to be conferred by a mutation in the APRTase genomic locus (APRT1). This discovery has opened up new avenues for investigating the mechanisms of 6mp resistance in T. thermophila .

Development of an Effective 6-Methylpurine Counterselection Marker

In Thermococcus barophilus, a gene disruption system was developed using 6-Methylpurine as a counterselection marker. This system has significantly improved genetic manipulations in T. barophilus, with a strong decrease in false positives to less than 15%. This new counterselection system has started to investigate the functions of several genes involved in genomic maintenance .

Antitumor Activity

6-Methylpurine-β-D-riboside (6, β-D-MPR), an antibiotic isolated from culture broths of the basidiomycetes fungi Collybia dryophilia and Collybia maculata, has antifungal, antiviral and antitumor activity. β-D-MPR is an excellent substrate of mammalian adenosine deaminase (ADA) and its mechanism of activation in tumor cells presumably relates to its interaction with this enzyme .

Safety and Hazards

6-Methylpurine is harmful if swallowed and may cause serious eye damage. It may cause an allergic skin reaction and is fatal in contact with skin . It should be stored at -20°C .

Future Directions

Research on 6-Methylpurine has been conducted in the context of resistance to 6-Methylpurine conferred by defective adenine phosphoribosyltransferase in Tetrahymena . An improved synthesis of β-D-6-Methylpurine Riboside and its antitumor effects have also been studied . Current research on ovarian cancer focuses on 6-Methylpurine among other substances .

properties

IUPAC Name

6-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHUEFSSMBHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073283
Record name 1H-Purine, 6-methyl-
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpurine

CAS RN

2004-03-7
Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 1H-Purine, 6-methyl-
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Record name 6-methylpurine
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Record name 6-METHYLPURINE
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Synthesis routes and methods

Procedure details

A suspension of 6-chloropurine (0.2 mmol) and tetrakis(triphenylphosphino)-palladium (0.02 mmol) in dry THF (3 mL) was treated with trimethylaluminum (2M in toluene, 0.45 mmol) under nitrogen. The resulting solution was heated to reflux for 3 h, cooled to r.t., diluted with toluene (5 mL), and quenched with methanol (0.5 mL) followed by ammonium chloride (1 mmol). The mixture was heated to reflux for 2 h and filtered while hot through a Celite plug. Evaporation and purification by prep TLC afforded the 6-methylpurine. See J. Med. Chem. 1999, 42, 2064–2086.
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.02 mmol
Type
catalyst
Reaction Step One
Quantity
0.45 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methylpurine exert its inhibitory effects?

A1: 6-methylpurine primarily acts by being converted into its ribonucleotide form, 6-methylpurine ribonucleotide, by the enzyme adenine phosphoribosyltransferase (APRTase). [, ] This metabolite then interferes with various aspects of purine metabolism:

  • De Novo Purine Biosynthesis Inhibition: 6-methylpurine ribonucleotide acts as a feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key regulatory enzyme in the de novo purine biosynthesis pathway. This effectively reduces the cellular production of purine nucleotides. [, ]
  • Adenylosuccinate Synthetase Inhibition: 6-methylpurine ribonucleotide also inhibits adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This further disrupts purine nucleotide balance. []
  • RNA and Protein Synthesis Disruption: The depletion of purine nucleotides due to 6-methylpurine's actions ultimately leads to the inhibition of both RNA and protein synthesis. []

Q2: How does adenine counteract 6-methylpurine's inhibitory effects?

A2: Adenine provides a two-pronged defense against 6-methylpurine inhibition:

  • Competition with APRTase: Adenine competes with 6-methylpurine for binding to adenine phosphoribosyltransferase, thus reducing the formation of the inhibitory ribonucleotide. []
  • AMP Replenishment: Adenine can replenish the depleted AMP pool, bypassing the inhibitory effects of 6-methylpurine ribonucleotide on both phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase. []

Q3: What is the molecular formula and weight of 6-methylpurine?

A3: 6-methylpurine has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol.

Q4: How is 6-methylpurine utilized in cancer research?

A4: 6-methylpurine demonstrates potential as a therapeutic agent in cancer, specifically in the context of suicide gene therapy:

  • Suicide Gene/Prodrug Strategy: Studies have shown promise using 6-methylpurine in conjunction with the Escherichia coli purine nucleoside phosphorylase (ePNP) gene. This strategy involves delivering the ePNP gene to tumor cells, rendering them capable of converting the non-toxic prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) into cytotoxic 6-methylpurine. [, , ]

Q5: What advantages does 6-methylpurine offer in suicide gene therapy?

A5: 6-methylpurine exhibits several characteristics that make it suitable for suicide gene therapy applications:

  • Bystander Effect: The cytotoxic metabolites generated from 6-methylpurine are membrane-permeable, allowing them to diffuse to neighboring cells and induce cell death even in cells that do not express the ePNP gene. [, , ] This bystander effect is particularly beneficial in targeting heterogeneous tumor cell populations.
  • Efficacy Against Slow-Growing Tumors: Unlike some other suicide gene/prodrug systems that rely on DNA replication for cytotoxicity, 6-methylpurine can effectively target both dividing and non-dividing cells. [, ] This characteristic makes it a promising candidate for treating slow-growing tumors, which are often less responsive to conventional therapies.

Q6: Are there any other applications for 6-methylpurine in biological research?

A6: Beyond cancer research, 6-methylpurine serves as a valuable tool in various biological studies:

  • Genetic Studies: 6-methylpurine resistance has been employed as a selectable marker in genetic manipulations of microorganisms like Tetrahymena thermophila and Sulfolobus islandicus. [, , , ] This allows for the selection and study of mutants with altered purine metabolism pathways.
  • Plant Physiology Research: 6-methylpurine has been used to investigate the role of RNA synthesis in various plant processes, such as adventitious root formation and nitrate uptake in plants. [, ] Its inhibitory effects on RNA synthesis provide insights into the molecular mechanisms underlying these physiological responses.

Q7: Are there any challenges associated with using 6-methylpurine as a therapeutic agent?

A7: While 6-methylpurine shows promise, several challenges need to be addressed:

  • Delivery and Targeting: Efficient delivery of the ePNP gene specifically to tumor cells remains a major hurdle in maximizing therapeutic efficacy and minimizing off-target effects. [, ]
  • Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms in tumor cells is crucial for long-term treatment success. []

Q8: What are the known resistance mechanisms to 6-methylpurine?

A9: The primary mechanism of resistance to 6-methylpurine is mutations in the APRTase gene (APRT1), leading to a defective enzyme with reduced affinity for 6-methylpurine. [] This defective APRTase reduces the conversion of 6-methylpurine into its toxic ribonucleotide form, rendering the cells resistant.

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